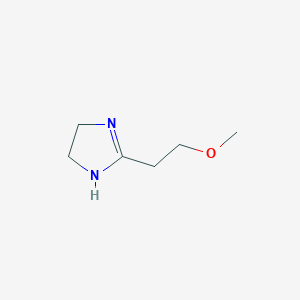
2-(2-Methoxyethyl)-4,5-dihydro-1H-imidazole
Cat. No. B8669460
Key on ui cas rn:
61737-85-7
M. Wt: 128.17 g/mol
InChI Key: YPBVNVLJBHJIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04091224
Procedure details


100 Parts of 6N sodium hydrochloride in a suitable reaction vessel are cooled to 5° C. with an ice-water bath and 22.7 parts of the 2-(2-methoxyethyl)-2-imidazoline hydrochloride of Example 2 are added to the cold solution. An oil separates. The contents of the vessel are transferred to a separatory vessel and the aqueous phase is extracted four times with 30 parts of reagent grade tetrahydrofuran. The combined tetrahydrofuran extracts are dried over anhydrous potassium carbonate for 15 hours. The potassium carbonate is then filtered off and the tetrahydrofuran solution is distilled to yield 14.0 parts of 2-(2-methoxyethyl)-2-imidazoline.
Name
sodium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-(2-methoxyethyl)-2-imidazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Identifiers


|
REACTION_CXSMILES
|
Cl.[Na].Cl.[CH3:4][O:5][CH2:6][CH2:7][C:8]1[NH:9][CH2:10][CH2:11][N:12]=1>>[CH3:4][O:5][CH2:6][CH2:7][C:8]1[NH:12][CH2:11][CH2:10][N:9]=1 |f:0.1,2.3,^1:1|
|
Inputs


Step One
|
Name
|
sodium hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[Na]
|
Step Two
|
Name
|
2-(2-methoxyethyl)-2-imidazoline hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COCCC=1NCCN1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The contents of the vessel are transferred to a separatory vessel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted four times with 30 parts of reagent grade tetrahydrofuran
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined tetrahydrofuran extracts are dried over anhydrous potassium carbonate for 15 hours
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The potassium carbonate is then filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the tetrahydrofuran solution is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCC=1NCCN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
